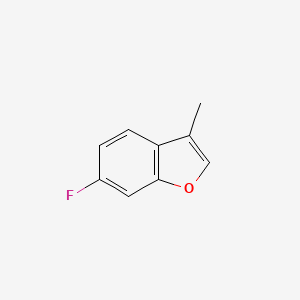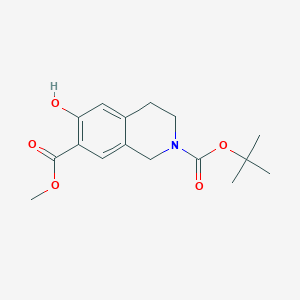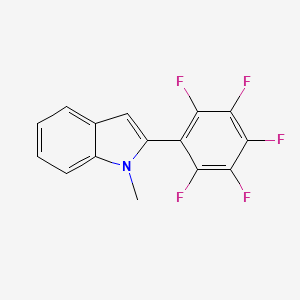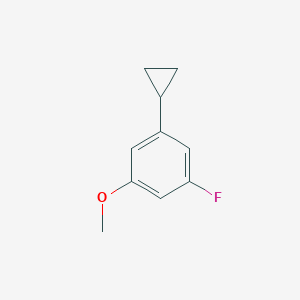![molecular formula C15H20O2S B13704794 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C15H22O2S It is a derivative of benzo[d][1,3]dioxole, featuring two tert-butyl groups at the 4 and 6 positions and a thione group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-di-tert-butylcatechol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbonate, which then undergoes cyclization to form the desired thione compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Di-tert-butylbenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
4,6-Di-tert-butylcatechol: Lacks the dioxole ring, resulting in different chemical properties and reactivity.
Uniqueness
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the dioxole ring and the thione group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20O2S |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4,6-ditert-butyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C15H20O2S/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16-13(18)17-12/h7-8H,1-6H3 |
InChI Key |
PITNWZARTKUXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OC(=S)O2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)









![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
